molecular formula C7H15NO B1430496 [(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine CAS No. 203312-01-0

[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine

Cat. No.: B1430496
CAS No.: 203312-01-0
M. Wt: 129.2 g/mol
InChI Key: UGPCKAQIDRPZDB-UHFFFAOYSA-N
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Description

[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine (CAS 203312-01-0) is a heterocyclic amine building block of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate in the development of novel Heterocyclic GLP-1 (Glucagon-like peptide-1) agonists, as evidenced by its appearance in international patent applications including WO-2022028572-A1, AU-2021323253-A1, and CA-3190163-A1 . Research into GLP-1 receptor agonists is a prominent area for developing new therapeutics for type 2 diabetes and obesity . The amine functional group on a tetrahydrofuran scaffold provides a versatile handle for chemical synthesis, allowing researchers to incorporate this heterocyclic structure into more complex molecules. With a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol, this amine requires specific storage conditions to maintain stability; it must be kept in a dark place under an inert atmosphere at 2-8°C . The compound is offered in various research quantities, typically with a purity of 95% to 98% . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(5,5-dimethyloxolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPCKAQIDRPZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroformylation-Based Synthesis and Reductive Amination

A robust industrially relevant method involves:

  • Step 1: Cyclization to form 2,5-dihydrofuran
    Starting from maleic glycol, cyclization is performed in a fixed bed reactor using catalysts such as modified montmorillonite, hydroxyapatite, or alumina at 120-150 °C. This yields 2,5-dihydrofuran, a key intermediate. The catalyst-to-maleic glycol mass ratio is typically 1:30-50, with reaction times of 6-12 hours.

  • Step 2: Hydroformylation to 3-formyl tetrahydrofuran
    2,5-Dihydrofuran undergoes hydroformylation in a high-pressure reactor with a metal catalyst (cobalt carbonyl, bis(triphenylphosphine) platinum dichloride, or bis(triphenylphosphine) rhodium carbonyl hydride) and a halogenated diphosphinium ion salt co-catalyst. The reaction is carried out at 50-100 °C, under 0.1-3 MPa pressure with a syngas mixture (CO:H2 = 1:1). The solvent is typically benzene, toluene, or xylene. The co-catalyst improves catalyst stability and selectivity, minimizing byproduct formation (tetrahydrofuran-2-formaldehyde) and enabling catalyst reuse.

  • Step 3: Reductive amination to 3-aminomethyl tetrahydrofuran
    The 3-formyl tetrahydrofuran is subjected to reductive amination in the presence of a hydroxyapatite-supported nickel catalyst. The reaction is conducted at 40-60 °C under 0.1-1 MPa pressure with a mixed ammonia and hydrogen gas atmosphere for 3-6 hours. The catalyst is prepared by impregnating hydroxyapatite with nickel acetate in acetone, drying, and calcining at 280 °C.

This method yields about 38% overall, with advantages including a clean process, high conversion rates, reduced waste, and lower production costs compared to older methods using Raney nickel or palladium carbon catalysts, which pose safety and cost issues.

Step Reactants/Conditions Catalyst Temperature (°C) Pressure (MPa) Time (hours) Notes
1 Maleic glycol Modified montmorillonite / hydroxyapatite / alumina 120-150 Atmospheric 6-12 Fixed bed reactor, cyclization to 2,5-dihydrofuran
2 2,5-Dihydrofuran + syngas Co carbonyl / Pt or Rh complexes + halogenated diphosphinium salt 50-100 0.1-3 12-24 Hydroformylation to 3-formyl tetrahydrofuran
3 3-Formyl tetrahydrofuran + NH3 + H2 Hydroxyapatite-supported Ni 40-60 0.1-1 3-6 Reductive amination to 3-aminomethyl tetrahydrofuran

Alternative Route Using 4,5-Dihydrofuran-3-formic Acid

Another method starts from 4,5-dihydrofuran-3-formic acid, which is hydrogenated over palladium carbon to tetrahydrofuran-3-formic acid. This intermediate undergoes acyl chlorination, aminolysis with ammonia, dehydration, and hydrogenation to yield the target amine. However, this method is less favored due to:

  • Complex multi-step synthesis
  • Use of hazardous reagents like triphosgene (dehydrating agent)
  • Lower overall yield and higher waste generation
  • Safety concerns with catalysts like Raney nickel and palladium carbon

Direct Amination of Dimethyltetrahydrofuran Derivatives

For the specific dimethyl-substituted tetrahydrofuran amine hydrochloride salt, a preparative method involves reacting 2,2-dimethyltetrahydrofuran with an amine source under acidic conditions to form the amine hydrochloride salt. This method is more straightforward but less detailed in literature regarding yields and catalyst specifics.

Research Findings and Process Advantages

  • The hydroformylation-reductive amination route provides high selectivity for the 3-formyl position, minimizing byproducts and simplifying purification.
  • The use of halogenated diphosphinium ion salts as co-catalysts significantly enhances catalyst life and reduces catalyst loading to ppm levels, reducing costs.
  • Hydroxyapatite-supported nickel catalysts provide a safer and more cost-effective alternative to traditional Raney nickel or palladium catalysts.
  • The process is amenable to industrial scale-up due to continuous fixed bed reactor use in the cyclization step and recyclable catalysts.
  • Environmental benefits include lower wastewater discharge and reduced hazardous byproducts.

Summary Table of Preparation Routes

Route Starting Material Key Steps Catalysts Yield (%) Advantages Disadvantages
Hydroformylation + Reductive Amination Maleic glycol → 2,5-Dihydrofuran Cyclization, hydroformylation, reductive amination Modified montmorillonite, Co/Pt/Rh complexes, hydroxyapatite-Ni ~38 High selectivity, recyclable catalysts, industrially scalable Moderate yield, multi-step
4,5-Dihydrofuran-3-formic acid route 4,5-Dihydrofuran-3-formic acid Hydrogenation, acyl chlorination, aminolysis, dehydration, hydrogenation Pd/C, Raney Ni Lower Established chemistry Complex, hazardous reagents, safety concerns
Direct amination of dimethyltetrahydrofuran 2,2-Dimethyltetrahydrofuran Amination under acidic conditions Not specified Not well-documented Simpler steps Limited data, less industrial use

Chemical Reactions Analysis

Types of Reactions

[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different substituents.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines .

Scientific Research Applications

[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural comparison with analogous amines

Compound Core Structure Functional Groups Key Features
[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine Dimethyl-THF ring + methylamine Primary amine, ether oxygen Rigid bicyclic structure; potential steric hindrance from methyl groups
Methyl Diethanol Amine (MDEA) Tertiary amine + two ethanol arms Tertiary amine, hydroxyl groups High CO₂ absorption capacity; low corrosion but requires activators
Piperazine Six-membered diamine ring Two secondary amines High reactivity with CO₂; used as an activator in MDEA systems
Cyclohexylmethylamine Cyclohexane + methylamine Primary amine Flexible cyclohexane ring; moderate basicity
Physicochemical Properties
  • Basicity: The primary amine group in this compound is expected to exhibit higher basicity (pKa ~10–11) compared to tertiary amines like MDEA (pKa ~8–9) but lower than secondary amines like piperazine (pKa ~9.8–10.5) . The dimethyl-THF ring may reduce solubility in polar solvents compared to MDEA’s ethanol arms.
CO₂ Adsorption Potential (Inferred from Analogues)

MDEA impregnated on mesoporous carbon (aMDEA-MC) achieves a CO₂ adsorption capacity of 2.63 mmol/g via a combination of physical and chemical adsorption . In contrast:

  • Primary amines (e.g., monoethanolamine) typically exhibit higher reactivity with CO₂ but suffer from oxidative degradation.
  • Tertiary amines (e.g., MDEA) have lower reactivity but higher thermal stability and capacity under high-pressure conditions.

The rigid dimethyl-THF scaffold in this compound could theoretically enhance thermal stability compared to MDEA, though its primary amine group may lead to faster degradation.

Table 2: CO₂ adsorption performance of amine-based adsorbents

Adsorbent Amine Type CO₂ Capacity (mmol/g) Mechanism Limitations
aMDEA-MC Tertiary 2.63 Chemical + physical adsorption Reduced surface area after impregnation
Monoethanolamine (MEA) Primary ~3.0 Chemical adsorption High corrosion, degradation
This compound (hypothetical) Primary ~2.0–2.5 (estimated) Chemical adsorption Potential steric hindrance

Biological Activity

[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine is an organic compound that has garnered attention for its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring substituted with two methyl groups at the 5-position and an amine functional group at the 3-position. This unique structure imparts distinct physical and chemical properties, making it suitable for various applications in chemistry and biology.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The amine group is capable of forming hydrogen bonds and engaging in ionic interactions with biomolecules. These interactions can modulate enzyme activity or receptor binding, thereby influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their functionality.
  • Receptor Modulation : It can bind to receptors, potentially affecting signal transduction pathways involved in cellular responses.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications. Its derivatives are being explored for their efficacy in treating various diseases due to their structural complexity and biological activity.

Table 1: Potential Therapeutic Applications

Application AreaDescription
Antimicrobial ActivityPreliminary studies suggest antimicrobial properties.
Neurological DisordersUsed in studies related to enhancing detection methods for primary amines.
Environmental RemediationExplored for use in synthesizing functionalized ligands for water treatment.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : Initial assessments indicate that the compound may exhibit antimicrobial properties; however, further studies are needed to confirm these findings and elucidate the underlying mechanisms .
  • Pharmacological Testing : The compound is utilized as a reference standard in pharmaceutical testing, enhancing the reliability of results in drug development .
  • Analytical Chemistry Applications : It has been employed in the derivatization of primary amines to improve detection sensitivity through fluorescence methods .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the MTT assay. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

Case Study 2: Neurochemical Applications

In research focused on neurological disorders, derivatives of the compound were tested for their ability to cross the blood-brain barrier. Results demonstrated promising bioavailability profiles, suggesting potential for therapeutic use in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine
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[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine

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